molecular formula C8H10N2O2 B3030819 3-Amino-5-methoxybenzamide CAS No. 960234-99-5

3-Amino-5-methoxybenzamide

Cat. No.: B3030819
CAS No.: 960234-99-5
M. Wt: 166.18
InChI Key: NWXUCGZBWXHSRB-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an amino group at the third position and a methoxy group at the fifth position on the benzene ring, with an amide functional group attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 3-Amino-5-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in the base excision repair (BER) pathway , which is crucial for repairing DNA damage .

Biochemical Pathways

The compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing damaged DNA, maintaining genomic stability, and preventing mutations that could lead to diseases such as cancer. The downstream effects of this interaction include changes in DNA repair mechanisms and potentially the prevention of disease progression.

Result of Action

The molecular and cellular effects of this compound’s action involve changes to the DNA repair process. By interacting with PARP1, the compound influences the poly (ADP-ribosyl)ation of certain proteins, affecting the structure of chromatin and the metabolism of DNA . This can lead to enhanced DNA repair and potentially prevent the development of diseases associated with DNA damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-Amino-5-methoxybenzoic acid with ammonia or an amine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

3-Amino-5-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzamide
  • 3-Amino-4-methoxybenzamide
  • 3-Amino-5-methylbenzamide

Comparison: 3-Amino-5-methoxybenzamide is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, the presence of the methoxy group at the fifth position may enhance its solubility and stability compared to other benzamide derivatives .

Properties

IUPAC Name

3-amino-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXUCGZBWXHSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732172
Record name 3-Amino-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960234-99-5
Record name 3-Amino-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure analogous to that described for preparation of 89C, 93C was converted to an acid chloride, reacted with aqueous ammonia, and hydrogenated to give 93D. 1H NMR (400 MHz, CD3OD) δ ppm 3.76 (s, 3H) 6.45 (t, J=2.20 Hz, 1H) 6.71-6.74 (m, 1H) 6.77 (t, J=1.54 Hz, 1H); LC/MS 167 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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